molecular formula C14H21NO3 B14695376 1,3-Propanediol, 2,2-diethyl-, monocarbanilate CAS No. 25451-67-6

1,3-Propanediol, 2,2-diethyl-, monocarbanilate

Cat. No.: B14695376
CAS No.: 25451-67-6
M. Wt: 251.32 g/mol
InChI Key: DDIKSWFSVQZAAC-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, monocarbanilate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of 1,3-propanediol, where the hydrogen atoms on the carbon atoms are replaced by diethyl groups and a monocarbanilate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with diethyl carbonate in the presence of a base, followed by the addition of phenyl isocyanate to form the monocarbanilate derivative. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-, monocarbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the monocarbanilate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-, monocarbanilate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2,2-diethyl-, monocarbanilate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be compared with other similar compounds such as:

    1,3-Propanediol, 2,2-diethyl-: Lacks the monocarbanilate group, resulting in different chemical and biological properties.

    1,3-Propanediol, 2,2-dimethyl-, monocarbanilate: Similar structure but with methyl groups instead of diethyl groups, leading to variations in reactivity and applications.

    1,3-Propanediol, 2,2-diethyl-, dicarbanilate: Contains two carbanilate groups, which may enhance its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

25451-67-6

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[2-ethyl-2-(hydroxymethyl)butyl] N-phenylcarbamate

InChI

InChI=1S/C14H21NO3/c1-3-14(4-2,10-16)11-18-13(17)15-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17)

InChI Key

DDIKSWFSVQZAAC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)COC(=O)NC1=CC=CC=C1

Origin of Product

United States

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